molecular formula C17H16N4OS B2728393 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798518-11-2

1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2728393
CAS No.: 1798518-11-2
M. Wt: 324.4
InChI Key: FSZUOGAQJZFZIZ-UHFFFAOYSA-N
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Description

The compound 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a thiophene-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.

    Incorporation of the Thiophene-Substituted Phenyl Group: This could be done through a Suzuki coupling reaction or similar cross-coupling techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The triazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone

Uniqueness

The unique combination of the triazole, pyrrolidine, and thiophene-substituted phenyl groups in 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(20-8-5-16(11-20)21-9-7-18-19-21)14-3-1-13(2-4-14)15-6-10-23-12-15/h1-4,6-7,9-10,12,16H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUOGAQJZFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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